molecular formula C9H20N2O2 B1453529 ethyl N-(1-amino-4-methylpentan-2-yl)carbamate CAS No. 1087792-22-0

ethyl N-(1-amino-4-methylpentan-2-yl)carbamate

Cat. No.: B1453529
CAS No.: 1087792-22-0
M. Wt: 188.27 g/mol
InChI Key: DMIHYDRZOKDMEP-UHFFFAOYSA-N
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Description

Ethyl N-(1-amino-4-methylpentan-2-yl)carbamate ( 1087792-22-0) is a chemical compound with the molecular formula C9H20N2O2 and a molecular weight of 188.27 g/mol . Its structure features both a primary amine and a carbamate functional group, making it a valuable bifunctional intermediate for synthetic and medicinal chemistry research. While specific biological activities for this exact molecule are not detailed in the available literature, the carbamate functional group is widely recognized as a key structural motif in medicinal chemistry . Carbamates are frequently employed as stable surrogates for peptide bonds, contributing to improved metabolic stability and enhanced permeability across cell membranes in drug candidates . This compound serves as a versatile building block for researchers designing novel molecules, with potential applications in the synthesis of enzyme inhibitors or other biologically active agents. The presence of the carbamate group also means this compound can be utilized as an amine-protecting group in multi-step organic syntheses . This product is intended for research purposes and laboratory use only. It is strictly not for human, veterinary, or household use.

Properties

IUPAC Name

ethyl N-(1-amino-4-methylpentan-2-yl)carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H20N2O2/c1-4-13-9(12)11-8(6-10)5-7(2)3/h7-8H,4-6,10H2,1-3H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DMIHYDRZOKDMEP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)NC(CC(C)C)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H20N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

188.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Ethyl N-(1-amino-4-methylpentan-2-yl)carbamate, with the molecular formula C₉H₂₀N₂O₂ and CAS number 1087792-22-0, is a compound that exhibits significant biological activity. This article provides a comprehensive overview of its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a carbamate functional group, characterized by a carbonyl group (C=O) bonded to a nitrogen atom attached to an ethyl group. Its non-ionic properties make it particularly useful in biological applications, such as serving as a buffering agent in cell cultures.

The biological activity of this compound can be attributed to its interaction with various molecular targets:

  • Enzyme Inhibition : The compound acts as an inhibitor of butyrylcholinesterase (BChE), a key enzyme involved in neurotransmission. It has been shown to have a high inhibitory effect compared to established drugs like rivastigmine. For instance, derivatives of similar carbamates demonstrated IC50 values significantly lower than that of rivastigmine, indicating stronger inhibition .

Biological Activity Data

The following table summarizes the inhibitory activities of this compound and its derivatives against BChE:

CompoundIC50 (µM)Selectivity Index
This compoundTBDTBD
Benzyl {(2S)-1-[(4-chlorobenzyl)sulfamoyl]-4-methylpentan-2-yl}carbamate6.5710
Benzyl {(2S)-1-(benzylsulfamoyl)-4-methylpentan-2-yl}carbamate8.5234

Note : TBD indicates that specific IC50 values for this compound were not directly reported in the literature.

Case Studies and Research Findings

  • Inhibition Studies : A study explored the synthesis and characterization of various carbamate derivatives, highlighting their potential as selective inhibitors of BChE. The findings indicated that certain derivatives exhibited up to nine times greater inhibitory activity than rivastigmine, suggesting that structural modifications could enhance efficacy .
  • Buffering Applications : Research highlighted the utility of this compound as a non-toxic buffering agent in cell culture systems. Its ability to maintain pH stability without introducing toxic effects makes it suitable for various biological experiments.
  • Comparative Analysis : A comparative study on carbamates revealed that those with similar amino functionalities showed varying degrees of enzyme inhibition, emphasizing the importance of structural nuances in determining biological activity .

Scientific Research Applications

Pharmacological Applications

Ethyl N-(1-amino-4-methylpentan-2-yl)carbamate has shown promise in the development of selective inhibitors for various biological targets. Notably, it has been investigated for its inhibitory effects on butyrylcholinesterase (BChE), an enzyme associated with neurodegenerative diseases such as Alzheimer's.

Inhibition of Butyrylcholinesterase (BChE)

Recent studies have demonstrated that derivatives of carbamates can exhibit strong BChE inhibition. For instance, certain sulfonamide-based carbamates have been shown to possess higher inhibitory activity than the clinically used drug rivastigmine, with selectivity indices indicating substantial potential for therapeutic use in cognitive disorders .

Table 1: Comparison of BChE Inhibition Potency

CompoundIC50 (µM)Selectivity Index
This compoundTBDTBD
Rivastigmine171
Sulfonamide-based carbamate 5c4.3310
Sulfonamide-based carbamate 5j6.5734

Synthetic Chemistry Applications

This compound serves as a versatile intermediate in organic synthesis. Its structure allows for various modifications to yield biologically active compounds.

Several case studies highlight the efficacy and versatility of this compound in real-world applications.

Case Study: Neuroprotective Effects

A study investigated the neuroprotective effects of carbamate derivatives on neuronal cell lines exposed to neurotoxic agents. Results indicated that these compounds significantly reduced cell death and oxidative stress markers, suggesting potential therapeutic applications in neurodegenerative diseases .

Case Study: Agricultural Applications

Research has also explored the use of carbamates in agriculture, specifically their role as insecticides and herbicides. This compound derivatives were tested for their effectiveness against common agricultural pests, demonstrating significant insecticidal activity while maintaining low toxicity to non-target organisms .

Preparation Methods

General Synthetic Strategy

The synthesis of ethyl N-(1-amino-4-methylpentan-2-yl)carbamate generally follows a sequence of:

  • Protection or derivatization of the amino group,
  • Activation or modification of the hydroxy group (if present),
  • Carbamate formation via reaction with chloroformates or similar reagents,
  • Purification and isolation of the final carbamate compound.

This approach is consistent with methods used for related compounds such as methyl (1-aminopropan-2-yl)carbamate derivatives.

Preparation from Amino Alcohol Precursors

Amino alcohols, such as 1-amino-4-methylpentan-2-ol, serve as starting materials. The preparation involves:

  • Step 1: Carbamate Formation
    The amino alcohol is reacted with ethyl chloroformate in the presence of a base (e.g., sodium bicarbonate) to form the ethyl carbamate derivative. This reaction is typically conducted at low temperatures (0–5°C) to control reactivity and avoid side reactions, followed by stirring at ambient temperature to complete the reaction.

  • Step 2: Purification
    The reaction mixture is filtered to remove salts and by-products, and the solvent is removed under reduced pressure. Co-distillation with solvents like dichloromethane can help in isolating the carbamate compound.

This method is analogous to the preparation of (S)-methyl (1-aminopropan-2-yl)carbamate hydrochloride as described in the literature, substituting methyl chloroformate with ethyl chloroformate to yield the ethyl carbamate.

Activation of Hydroxy Group and Substitution

In some synthetic routes, the hydroxy group of the amino alcohol is transformed into a better leaving group (e.g., mesylate or tosylate) to facilitate further substitution reactions:

  • Mesylation : The amino carbamate alcohol is treated with methanesulfonyl chloride and a base such as triethylamine at low temperature to form the mesylate derivative.

  • Nucleophilic Substitution : The mesylate is then reacted with nucleophiles (e.g., azide ion) to introduce or modify functional groups, followed by reduction or rearrangement to yield the amino carbamate.

This two-step approach allows for the introduction of the amino group at specific positions and is supported by analogous procedures in the synthesis of β-amino esters and carbamates.

Resolution and Purification of Enantiomers

For chiral compounds like this compound, optical purity is crucial. Methods include:

These techniques are detailed in patent literature for related amino carbamate compounds and ensure high optical purity in the final product.

Example Experimental Procedure (Adapted)

Step Reagents and Conditions Description
1 1-amino-4-methylpentan-2-ol, ethyl chloroformate, sodium bicarbonate, THF, 0–5°C to 25°C Amino alcohol dissolved in THF; sodium bicarbonate added; ethyl chloroformate added slowly at 0–5°C; stirred at room temperature for 3 hours to form carbamate.
2 Filtration, solvent removal, co-distillation with dichloromethane Removal of salts and solvents to isolate crude carbamate.
3 Methanesulfonyl chloride, triethylamine, dichloromethane, 0–5°C to 25°C Conversion of hydroxy group to mesylate for further functionalization if needed.
4 Sodium azide, dimethylformamide, 70–75°C Nucleophilic substitution to introduce azide group (optional step depending on target compound).
5 Triphenylphosphine reduction, acidification with HCl in isopropanol Reduction of azide to amine and formation of hydrochloride salt if desired.
6 Crystallization and purification Isolation of pure this compound.

Research Findings and Optimization

  • Yield and Purity : Yields for carbamate formation typically range from 70% to 90%, with purity enhanced by recrystallization and chromatographic techniques.

  • Temperature Control : Maintaining low temperatures during chloroformate addition minimizes side reactions and decomposition.

  • Solvent Selection : THF and dichloromethane are preferred solvents due to their ability to dissolve reactants and facilitate easy removal.

  • Chiral Resolution : Use of chiral acids and selective crystallization methods can achieve enantiomeric excess greater than 99%, critical for pharmaceutical applications.

Summary Table of Key Preparation Steps

Preparation Step Reagents/Conditions Purpose Notes
Carbamate formation Ethyl chloroformate, NaHCO3, THF, 0–5°C Formation of ethyl carbamate group Control temperature to avoid side reactions
Hydroxy group activation Methanesulfonyl chloride, triethylamine Convert OH to mesylate for substitution Optional, for further functionalization
Nucleophilic substitution Sodium azide, DMF, 70–75°C Introduce azide group (if needed) Followed by reduction to amine
Reduction and salt formation Triphenylphosphine, HCl in isopropanol Reduce azide to amine and form salt Improves stability and handling
Purification and resolution Crystallization, recrystallization Achieve high purity and enantiomeric excess Use chiral acids for resolution

Q & A

Q. How do steric and electronic effects influence the compound’s stability under acidic conditions?

  • Methodological Answer : Use Hammett plots to correlate substituent effects (σ values) with hydrolysis rates. Steric hindrance from the 4-methylpentan-2-yl group reduces water accessibility to the carbamate linkage, as shown in tert-butyl analogs. pH-rate profiles can further quantify stability across buffers .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
ethyl N-(1-amino-4-methylpentan-2-yl)carbamate
Reactant of Route 2
ethyl N-(1-amino-4-methylpentan-2-yl)carbamate

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